Chemical structure and properties of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine
Chemical structure and properties of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine
An In-Depth Technical Guide to 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Foreword
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from neurotransmitters like serotonin to blockbuster drugs. The strategic functionalization of the indole scaffold allows for the fine-tuning of pharmacological properties, making the exploration of novel derivatives a critical endeavor in drug discovery. This guide provides a comprehensive technical overview of a specific, lesser-studied derivative: 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine.
Our objective is to move beyond a simple recitation of data. Instead, this document is crafted to provide a senior researcher's perspective on the why and how—the rationale behind predictive models, the strategic considerations for synthesis, and the logical basis for postulating its biological relevance. We will construct a scientific narrative grounded in established principles of organic chemistry and pharmacology, offering a robust framework for researchers and drug development professionals interested in this and related compounds.
Molecular Structure and In Silico Physicochemical Profile
The foundational step in evaluating any new chemical entity is to understand its structure and predict its behavior. 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine is characterized by an indole core, methylated at the N1 position of the pyrrole ring, and bearing an isopropylamino group at the C5 position of the benzene ring.
The N1-methylation is a critical modification. It eliminates the hydrogen bond donor capability of the indole nitrogen, which can significantly impact a molecule's binding profile to biological targets and can also improve metabolic stability and blood-brain barrier permeability. The N-isopropyl group at the C5-amine provides steric bulk and lipophilicity, which will influence receptor-ligand interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Below is a visualization of the molecular structure.
Figure 1: Chemical structure of 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine.
Predicted Physicochemical Properties
In the absence of empirical data, we rely on computational models to forecast the compound's properties. These predictions are instrumental for designing experiments, such as selecting appropriate solvent systems for synthesis and purification, and for preliminary assessment of drug-likeness.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C12H16N2 | Defines the elemental composition. |
| Molecular Weight | 188.27 g/mol | Influences diffusion, bioavailability, and receptor fitting. |
| XLogP3 | 2.5 | A measure of lipophilicity; impacts solubility, permeability, and plasma protein binding. |
| Hydrogen Bond Donors | 1 | The secondary amine is the sole H-bond donor. |
| Hydrogen Bond Acceptors | 2 | The indole and amine nitrogens can accept H-bonds. |
| Topological Polar Surface Area (TPSA) | 28.1 Ų | Predicts transport properties, particularly blood-brain barrier penetration. |
| Rotatable Bonds | 2 | Relates to conformational flexibility, which affects receptor binding affinity. |
Data sourced from PubChem CID 139041285. These are computationally generated and await experimental verification.
Proposed Retrosynthetic Analysis and Synthesis Protocol
Retrosynthetic Strategy
Figure 2: Retrosynthetic analysis for 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine.
Step-by-Step Synthesis Protocol
This protocol is a self-validating workflow. Each step includes purification and characterization checkpoints to ensure the integrity of the intermediates before proceeding, which is a cornerstone of trustworthy synthetic chemistry.
Step 1: N-Methylation of 5-Nitroindole
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Rationale: The initial step protects the indole nitrogen with a methyl group. This is crucial as the unprotected indole NH is acidic and can interfere with subsequent reactions. We choose a standard, high-yielding methylation protocol.
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Procedure:
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To a solution of 5-nitroindole (1.0 eq) in anhydrous Dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).
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Stir the mixture for 30 minutes at 0 °C to allow for the formation of the sodium salt.
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Add methyl iodide (CH3I, 1.5 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor reaction completion by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 1-methyl-5-nitroindole.
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Validation: Confirm structure by 1H NMR (disappearance of the N-H proton signal, appearance of an N-CH3 singlet around 3.7 ppm) and Mass Spectrometry (MS) to confirm the correct molecular weight.
Step 2: Reduction of the Nitro Group
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Rationale: The nitro group must be reduced to a primary amine to enable the subsequent introduction of the isopropyl group. Catalytic hydrogenation is a clean and efficient method for this transformation.
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Procedure:
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Dissolve 1-methyl-5-nitroindole (1.0 eq) in ethanol or methanol in a hydrogenation vessel.
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Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
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Pressurize the vessel with hydrogen gas (H2, typically 50 psi) and stir vigorously at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
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Concentrate the filtrate under reduced pressure to obtain 1-methyl-5-aminoindole. This intermediate is often used directly in the next step.
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Validation: Confirm the formation of the amine via 1H NMR (appearance of a broad NH2 signal) and MS (correct mass for the reduced product).
Step 3: Reductive Amination with Acetone
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Rationale: Reductive amination is a classic and highly effective method for forming secondary amines. It involves the in-situ formation of an imine between the primary amine and a ketone (acetone), which is then immediately reduced to the target amine. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this purpose.
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Procedure:
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Dissolve 1-methyl-5-aminoindole (1.0 eq) in dichloromethane (DCM).
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Add acetone (2.0 eq) and a few drops of acetic acid to catalyze imine formation.
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Stir for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise.
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Stir at room temperature for 12-18 hours.
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Monitor the reaction by TLC.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
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Purify the final compound by column chromatography to yield pure 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine.
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Final Validation: Full characterization of the final product is essential. This includes:
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1H and 13C NMR: To confirm the complete structure, including the presence of the isopropyl group and the correct connectivity.
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High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular formula.
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FTIR: To identify key functional groups.
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Spectroscopic Characterization (Predicted)
Predictive spectroscopy provides a valuable benchmark for the experimentalist. Based on the structure, we can anticipate the key signals in the 1H NMR spectrum.
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Key Features |
| Indole N-CH3 | ~3.7-3.8 | Singlet (s) | Confirms successful N-methylation. |
| Amine N-H | Broad signal, ~3.5-4.5 | Singlet (br s) | Position is solvent-dependent. |
| Isopropyl CH | ~3.6-3.7 | Septet (sept) | Characteristic splitting pattern due to the two methyl groups. |
| Isopropyl CH3 | ~1.2-1.3 | Doublet (d) | The two methyl groups are equivalent and split by the CH proton. |
| Indole Aromatic H's | ~6.5-7.5 | Various (d, dd, s) | Complex region showing signals for the 5 aromatic protons on the indole ring. |
Note: These are estimated shifts and will vary based on solvent and other experimental conditions.
Postulated Biological Relevance and Research Applications
While 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine is not a well-characterized compound, its structure allows us to make informed hypotheses about its potential biological activity by drawing parallels to known pharmacophores.
Serotonergic System Modulation
The indoleamine core is the defining feature of serotonin (5-hydroxytryptamine, 5-HT). Many synthetic indole derivatives are potent ligands for various serotonin receptor subtypes. The 5-amino substitution pattern, in particular, is found in compounds that interact with 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are implicated in mood disorders, psychosis, and cognitive function. The N1-methyl and N-isopropyl groups would modulate the affinity and selectivity for these receptors compared to endogenous ligands.
Kinase Inhibition
The indole scaffold is a "privileged structure" in kinase inhibitor design. Many approved kinase inhibitor drugs feature an indole core that occupies the adenine-binding pocket of ATP. The specific substitution pattern of our target compound could be explored for inhibitory activity against various kinases involved in oncology or inflammatory diseases.
Research Trajectory
The logical progression for investigating this molecule would be:
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In Vitro Profiling: Screen the compound against a panel of serotonin receptors and a broad panel of kinases to identify primary biological targets.
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Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by varying the N-alkyl group (e.g., cyclopropyl, t-butyl) and the substitution on the indole ring to optimize potency and selectivity.
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Cell-Based Assays: Evaluate the functional activity (agonist vs. antagonist) of the compound in cells expressing the identified target receptor or kinase.
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In Vivo Studies: If promising in vitro and cell-based activity is observed, progress to animal models to assess pharmacokinetics, safety, and efficacy.
Figure 3: Proposed workflow for the preclinical evaluation of the title compound.
Conclusion
1-Methyl-N-(propan-2-yl)-1H-indol-5-amine represents an intriguing yet underexplored chemical entity. While empirical data is sparse, a thorough analysis based on fundamental principles of chemistry and pharmacology allows us to construct a robust framework for its synthesis, characterization, and potential applications. This guide provides the necessary theoretical foundation and practical protocols to empower researchers to undertake the synthesis and biological evaluation of this compound, potentially unlocking new avenues in medicinal chemistry research. The true value of this molecule will only be revealed through the rigorous experimental work that this document is intended to inspire.
References
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PubChem National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139041285, 1-Methyl-N-(propan-2-yl)-1H-indol-5-amine. Available at: [Link]
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Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. (A foundational text for the synthetic reactions described). Available at: [Link]
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Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Provides in-depth background on indole chemistry). Available at: [Link]
